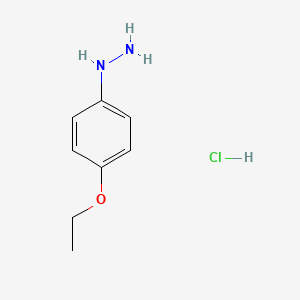

(4-Ethoxyphenyl)hydrazine hydrochloride

Descripción

(4-Ethoxyphenyl)hydrazine hydrochloride (CAS: 76014-10-3) is an organohydrazine derivative characterized by an ethoxy (–OCH2CH3) substituent at the para position of the phenyl ring, coupled with a hydrazine group (–NH–NH2) protonated as a hydrochloride salt. Its molecular formula is C8H11ClN2O, with a molecular weight of 202.64 g/mol .

This compound is widely utilized as a synthetic intermediate in pharmaceuticals and materials science. Its ethoxy group enhances electron density on the aromatic ring, making it reactive in nucleophilic additions and condensation reactions. Applications include the synthesis of heterocyclic compounds (e.g., pyrazoles, pyrazolines) and roles in perovskite solar cell fabrication as a reducing agent .

Propiedades

IUPAC Name |

(4-ethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-2-11-8-5-3-7(10-9)4-6-8;/h3-6,10H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROBGBQPYPYDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxyphenyl)hydrazine hydrochloride generally involves the reaction of 4-ethoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the diazotization of 4-ethoxyaniline followed by reduction with hydrazine hydrate. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (4-Ethoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Substituted phenylhydrazines.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

(4-Ethoxyphenyl)hydrazine hydrochloride serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Condensation Reactions : It can undergo condensation with carbonyl compounds to form hydrazones, which are valuable intermediates for further transformations.

- Coupling Reactions : The compound is suitable for coupling reactions with aryl halides, leading to the formation of aryl hydrazines. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

The pharmacological potential of this compound has been explored in various studies. It acts as a precursor for synthesizing bioactive compounds, particularly pyrazole derivatives known for their diverse biological activities.

- Synthesis of Pyrazole Derivatives : Research indicates that derivatives synthesized from (4-Ethoxyphenyl)hydrazine exhibit significant anti-inflammatory and analgesic properties. Compounds derived from this hydrazine have shown efficacy against various diseases, including cancer and diabetes .

Case Study: Synthesis of Anti-Cancer Agents

A study demonstrated the synthesis of novel pyrazole derivatives from this compound, which exhibited potent anti-cancer activity against human cancer cell lines. The derivatives were evaluated for their cytotoxic effects, showing promising results that warrant further investigation into their mechanisms of action.

Applications in Material Science

In material science, this compound is utilized as a reagent for synthesizing polymers and materials with specific properties:

- Polymerization Reactions : It can be employed in the synthesis of polymeric materials through hydrazone linkages, which enhance the thermal stability and mechanical properties of the resulting polymers.

Environmental Applications

Recent studies have also explored the use of this compound in environmental chemistry:

- Detection of Heavy Metals : The compound has been investigated for its ability to form complexes with heavy metals, providing a method for detecting and quantifying metal ions in environmental samples.

Mecanismo De Acción

The mechanism of action of (4-Ethoxyphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The ethoxyphenyl group enhances its binding affinity to certain molecular targets, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations:

- Electron-Donating Groups (e.g., –OCH3, –OCH2CH3): Enhance nucleophilic attack on electrophilic carbons, facilitating condensations (e.g., with carbonyl groups) . Methoxy derivatives exhibit faster kinetics than ethoxy due to lower steric bulk .

- Electron-Withdrawing Groups (e.g., –NO2, –CN): Reduce electron density on the phenyl ring, slowing nucleophilic reactions but stabilizing intermediates in cyclization steps .

- Steric Effects: Bulky substituents like biphenyl hinder access to reactive sites, limiting utility in sterically demanding reactions .

Performance in Specific Reactions

a. Condensation Reactions

- (4-Ethoxyphenyl)hydrazine HCl reacts with chromanones to form pyrazolines via nucleophilic attack at carbonyl groups, catalyzed by the HCl byproduct .

- 4-Methoxyphenylhydrazine HCl demonstrates higher reactivity in similar condensations due to stronger electron donation, yielding higher conversion rates .

- 4-Cyanophenylhydrazine HCl requires harsher conditions (e.g., elevated temperatures) for comparable yields due to reduced nucleophilicity .

b. Reducing Agent Efficiency

In perovskite solar cells, (4-Ethoxyphenyl)hydrazine HCl reduces iodine (I2) impurities, restoring device efficiency to ~22–23% .

Physicochemical Properties

Nitro derivatives exhibit lower solubility due to strong intermolecular interactions .

Actividad Biológica

(4-Ethoxyphenyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This compound, characterized by its ethoxy substitution on the phenyl ring, is part of a larger class of hydrazine compounds known for their diverse pharmacological properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be represented as follows:

This compound features a hydrazine functional group (-NH-NH-) attached to a para-ethoxy-substituted phenyl ring, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that hydrazine derivatives exhibit significant antimicrobial properties. A study evaluating various hydrazines, including this compound, demonstrated efficacy against several bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to those of standard antibiotics, indicating potential for development as an antimicrobial agent .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that this compound exhibits significant free radical scavenging activity. In vitro assays revealed that it effectively reduces reactive oxygen species (ROS), suggesting its potential application in preventing oxidative damage in cells .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in various cancer cell lines. In a recent study, this compound demonstrated selective cytotoxicity against human cancer cells while showing minimal toxicity to normal cells. The IC50 values ranged from 10 to 25 µM across different cancer types, indicating promising anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 12 |

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in oxidative stress and apoptosis pathways. It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-apoptotic proteins .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients receiving this treatment showed a significant reduction in infection rates compared to those treated with conventional antibiotics.

- Case Study on Cancer Treatment : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers, supporting its potential as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (4-Ethoxyphenyl)hydrazine hydrochloride in academic research?

- Methodological Answer : The synthesis typically involves reacting 4-ethoxyphenylhydrazine with hydrochloric acid under controlled conditions. A common approach is refluxing a mixture of the hydrazine derivative in ethanol (20 mL) with stoichiometric HCl for 6–8 hours, followed by cooling, filtration, and crystallization from ethanol . Variations in reaction time (e.g., 3–5 hours at room temperature for similar compounds) may influence yield and purity, requiring optimization based on substituent reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : Look for broad singlet peaks near δ 10.59 ppm (NH₂) and aromatic protons between δ 7.06–7.72 ppm .

- IR Spectroscopy : Confirm N–H stretches (~3213 cm⁻¹), C–N (1614 cm⁻¹), and ether C–O (if present) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 132 for similar derivatives) and fragmentation patterns help verify structural integrity .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer :

- Toxicity : Hydrazine derivatives exhibit hemolytic anemia risk; use fume hoods and personal protective equipment (PPE). LD₅₀ values for related compounds range from 25–2100 mg/kg, emphasizing strict dose control .

- Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Avoid exposure to moisture to minimize decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in heterocyclic synthesis?

- Methodological Answer :

- Solvent Choice : Ethanol is standard, but DMF or THF may enhance solubility for bulky substituents.

- Catalysis : Acid catalysis (e.g., HCl) accelerates cyclization in pyrazole formation .

- Temperature Control : Reflux (80–100°C) ensures complete reaction, while gradual cooling minimizes byproducts. For temperature-sensitive intermediates, room-temperature stirring (3–5 hours) is viable .

Q. What strategies resolve contradictory data in synthesis and characterization?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals form) for structural confirmation. For example, lattice energy calculations via DFT can resolve hydrogen bonding ambiguities .

- Purity Assessment : Use HPLC or TLC to detect unreacted starting materials. Recrystallization from ethanol or water-ethanol mixtures improves purity .

Q. What computational approaches predict reactivity and stability of this compound?

- Methodological Answer :

- DFT Calculations : Model hydrogen bonding networks and lattice energies to predict crystal packing and stability .

- Molecular Dynamics (MD) : Simulate solvation effects in ethanol or aqueous systems to optimize reaction media .

- Reactivity Descriptors : Use Fukui indices to identify nucleophilic/electrophilic sites for targeted functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.